REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)=[C:5]([C:18]([OH:20])=[O:19])[CH:4]=1)[CH3:2]>C(O)C.[Pd]>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:6]1[S:7][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[C:18]([OH:20])=[O:19]
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C(C)C1=CC(=C(S1)NC1=C(C=CC=C1)[N+](=O)[O-])C(=O)O
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
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Type
|
CUSTOM
|
Details
|
the solvent removed by distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC=2SC(=CC2C(=O)O)CC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |